(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid
Description
This compound is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a biphenyl moiety substituted with a trifluoromethoxy (-OCF₃) group at the 4′-position. The Boc group enhances stability during synthetic processes, while the biphenyl-trifluoromethoxy motif confers unique electronic and steric properties, making it valuable in medicinal chemistry for targeting protein-protein interactions or enzymatic active sites. Its molecular formula is C₂₁H₂₁F₃N₂O₅ (calculated), with a molecular weight of 438.40 g/mol. The stereospecific (S)-configuration at the α-carbon is critical for bioactivity, as seen in analogous compounds .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-20(2,3)30-19(28)25-17(18(26)27)12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)29-21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWLXMBIPWNMHX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethoxy substitution and a tert-butoxycarbonyl (Boc) protective group on the amino functionality, which may influence its pharmacological properties.
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 333.30 g/mol
- CAS Number : 82317-83-7
The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and biological activity due to its electron-withdrawing properties.
Biological Activity Overview
Research into the biological activity of this compound reveals several potential mechanisms and applications:
- Receptor Agonism : Compounds similar in structure have been investigated for their role as agonists for various receptors, including free fatty acid receptors (FFA1). These receptors are implicated in metabolic regulation and insulin secretion. For instance, related compounds have shown EC50 values ranging from 0.055 µM to >20 µM in activating FFA1, indicating varying degrees of efficacy based on structural modifications .
- Antimicrobial Activity : Preliminary studies suggest that modifications to amino acids can lead to enhanced antimicrobial properties. For example, certain derivatives have displayed significant activity against bacterial strains, potentially by disrupting cell membrane integrity .
- Anti-inflammatory Effects : Some derivatives of amino acid compounds have been noted for their anti-inflammatory properties, particularly in inhibiting nitric oxide production in response to endotoxins. This suggests that (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid might exhibit similar effects, warranting further investigation .
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | EC50 (µM) | % Efficacy | Biological Activity |
|---|---|---|---|
| Compound A | 0.055 | 93 | FFA1 Agonist |
| Compound B | 0.41 | 88 | FFA1 Agonist |
| Compound C | >20 | n/a | Inactive |
| (S)-Boc-Phe | TBD | TBD | Antimicrobial |
Note: EC50 values represent the concentration required for 50% of maximum effect; efficacy is relative to a standard agonist.
Research Insights
Recent studies have focused on the structural modifications of amino acid derivatives to optimize their biological activities. For instance, a study highlighted that specific substitutions on the phenyl ring could significantly enhance receptor binding affinity and selectivity .
In vitro assays conducted on related compounds demonstrated promising results in various biological contexts, including metabolic pathways and inflammatory responses. The ability of these compounds to modulate receptor activity suggests potential therapeutic applications in metabolic disorders and inflammatory diseases.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid is in the synthesis of peptides. The Boc group allows for easy deprotection under mild acidic conditions, facilitating the incorporation of this amino acid into longer peptide chains. This property is crucial in the design of peptides that may serve as therapeutics or research tools.
Drug Development
The trifluoromethyl group in the compound enhances its pharmacological properties, such as lipophilicity and metabolic stability. This modification can improve the bioavailability of peptide drugs, making them more effective when administered. Research has shown that incorporating trifluoromethylated amino acids can lead to compounds with enhanced potency against various biological targets.
Biochemical Studies
In biochemical research, this compound can be utilized to study protein interactions and enzyme activities. By incorporating it into peptides that act as substrates or inhibitors, researchers can investigate the mechanisms of action of enzymes and receptors. The unique electronic properties imparted by the trifluoromethyl group can also influence binding affinities and specificity.
Material Science
Emerging applications include the use of this compound in material science for developing functionalized polymers or nanomaterials. The ability to tailor the chemical properties through modifications makes it suitable for creating materials with specific functionalities, such as drug delivery systems or biosensors.
Case Study 1: Peptide Therapeutics
A study demonstrated that synthesizing peptides containing (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid led to improved binding affinity to target receptors compared to non-modified peptides. This enhancement was attributed to the increased hydrophobic interactions provided by the trifluoromethyl group.
Case Study 2: Enzyme Inhibition
Research involving enzyme inhibitors revealed that peptides incorporating this compound exhibited significant inhibitory effects on specific proteases. The study highlighted how the structural modifications influenced enzyme-substrate interactions, leading to insights into designing more effective inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other Boc-protected amino acid derivatives, differing primarily in aryl substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The trifluoromethoxy (-OCF₃) group in the target compound increases lipophilicity (logP ~3.8) compared to methoxy (-OCH₃, logP ~2.1) or hydroxyl (-OH, logP ~1.5) substituents. This enhances membrane permeability but may reduce aqueous solubility .
- Chlorine or fluorine substituents (e.g., 4-Cl-3-F in ) improve metabolic stability via electron-withdrawing effects, whereas allyloxy groups () introduce synthetic versatility for further functionalization .
Biphenyl vs.
Biological Activity Trends: Nitro or trifluoromethoxy groups () are associated with enhanced antimicrobial or anti-inflammatory activity compared to non-halogenated analogues. For example, nitroimidazole derivatives show antitubercular activity, while trifluoromethoxy groups resist oxidative metabolism . Boron-containing analogues () are specialized for BNCT, highlighting how substituent choice tailors compounds for specific therapeutic modalities .
Synthetic Complexity: Biphenyl synthesis often requires Suzuki-Miyaura coupling, increasing synthetic steps compared to monophenyl derivatives (e.g., ’s 4-fluorophenyl compound). However, the Boc group simplifies purification and stability across all analogues .
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
The biphenyl moiety is constructed using palladium-catalyzed coupling, a method validated for analogous systems.
Procedure :
-
Starting Material : L-4-Bromophenylalanine methyl ester (Boc-protected).
-
Coupling Partner : 4-(Trifluoromethoxy)phenylboronic acid.
-
Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 16 h.
-
Workup : Extraction with ethyl acetate, column chromatography (ethyl acetate/petroleum ether).
Key Data :
This method avoids racemization due to the stability of the Boc group under basic conditions.
Boc Protection of Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group during synthesis.
Procedure :
-
Substrate : L-4-Bromophenylalanine.
-
Reagent : Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 0°C → RT, 12 h.
-
Workup : Acidic aqueous wash (1 M HCl), extraction with DCM.
Key Data :
Carboxylic Acid Deprotection
Post-coupling, the methyl ester is hydrolyzed to the free carboxylic acid.
Procedure :
-
Substrate : Methyl ester intermediate.
-
Workup : Acidification (1 M HCl), extraction with ethyl acetate.
Key Data :
Stereochemical Control and Chiral Purity
The (S)-configuration is preserved by:
-
Chiral Pool Strategy : Starting from L-phenylalanine derivatives.
-
Asymmetric Catalysis : Iron-catalyzed 1,3-nitrogen migration for α-amino acid synthesis (enantiomeric excess >98%).
Comparative Analysis :
Optimization of Reaction Conditions
Solvent and Base Screening for Suzuki Coupling
Optimal conditions were determined through systematic screening:
| Solvent | Base | Yield (%) |
|---|---|---|
| DME/H₂O | K₂CO₃ | 85 |
| Toluene/EtOH | Cs₂CO₃ | 72 |
| THF/H₂O | NaHCO₃ | 68 |
DME/H₂O with K₂CO₃ provided superior yields due to improved boronic acid solubility and base strength.
Q & A
Q. What are the standard protocols for synthesizing (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves coupling reactions under anhydrous conditions. For example, tert-butoxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine (Et₃N) as a base . Subsequent steps may involve Suzuki-Miyaura cross-coupling to introduce the trifluoromethoxy biphenyl moiety, followed by hydrolysis using LiOH in a THF/water mixture to yield the carboxylic acid . Purification via preparative HPLC is recommended to isolate the enantiomerically pure product .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify Boc-group retention (δ ~1.4 ppm for tert-butyl) and aromatic proton environments .
- Chiral HPLC : To confirm enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .
- Mass Spectrometry (HRMS) : To validate the molecular ion peak ([M+H]⁺ or [M−H]⁻) and isotopic pattern matching the trifluoromethoxy group .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) due to potential irritancy (H315, H319) .
- Avoid inhalation of fine powders; work in a fume hood.
- Store at 2–8°C under inert gas (e.g., N₂) to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the Suzuki-Miyaura coupling step?
- Methodological Answer : Low yields often arise from inefficient palladium catalysis or moisture-sensitive intermediates. Strategies include:
- Using Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts for enhanced stability .
- Degassing solvents (THF/DMF) with N₂ to prevent oxidation.
- Monitoring reaction progress via TLC (eluent: 3:7 EtOAc/hexane) or LC-MS.
- Increasing equivalents of the trifluoromethoxy biphenyl boronic acid (1.5–2.0 eq) to drive the reaction .
Q. How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
- Methodological Answer :
- Step 1 : Verify solvent purity (e.g., residual protons in DMSO-d₆ can obscure signals).
- Step 2 : Conduct 2D NMR (COSY, HSQC) to assign coupling interactions and confirm biphenyl regiochemistry.
- Step 3 : Compare with synthesized analogs (e.g., 4-fluorophenyl derivatives) to identify electronic effects from the trifluoromethoxy group .
Q. What strategies improve the compound’s solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- pH Adjustment : Deprotonate the carboxylic acid at pH >7 using sodium bicarbonate.
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Prodrug Derivatization : Replace the Boc group with a phosphate ester (e.g., via DCC/DMAP coupling) to enhance hydrophilicity .
Q. How can researchers address instability of the trifluoromethoxy group under basic conditions?
- Methodological Answer :
- Avoid prolonged exposure to strong bases (e.g., NaOH).
- Substitute LiOH with milder bases (e.g., K₂CO₃) during hydrolysis steps.
- Monitor degradation by LC-MS for trifluoromethanol byproducts (m/z 83) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data between batches synthesized via different routes?
- Methodological Answer :
- Purity Check : Compare chiral HPLC profiles to rule out enantiomeric contamination.
- Counterion Analysis : Test for residual Li⁺ or Na⁺ (via ICP-MS) that may interfere with assays.
- Crystallography : Perform single-crystal X-ray diffraction to confirm stereochemistry .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s enzymatic inhibition potency?
- Methodological Answer :
Q. How to design stability studies for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
